REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].CCOCC.[C:17](O)(=[O:29])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28].CS(O)(=O)=O>>[C:17]([O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1)(=[O:29])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |f:0.1|
|
Name
|
|
Quantity
|
1197.03 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O.CCOCC
|
Name
|
|
Quantity
|
402.97 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a four neck round bottom flask fitted with nitrogen inlet, mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
sparge
|
Type
|
TEMPERATURE
|
Details
|
the temperature is cooled to 85° C.
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
CUSTOM
|
Details
|
The reaction is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)OC1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |